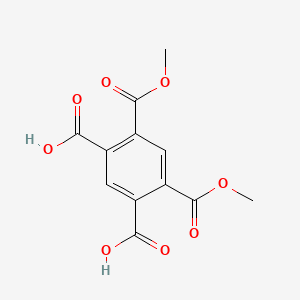
Barium;cadmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium and cadmium are both heavy metals with significant industrial and scientific applications. Barium is an alkaline earth metal, while cadmium is a transition metal. When combined, these elements form compounds that exhibit unique properties and behaviors, making them valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium and cadmium compounds can be synthesized through various chemical reactions. One common method involves the reaction of barium salts with cadmium salts in aqueous solutions. For example, barium chloride can react with cadmium sulfate to form barium sulfate and cadmium chloride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Industrial Production Methods
Industrial production of barium and cadmium compounds often involves the extraction of these metals from their respective ores. Barium is primarily obtained from barite (barium sulfate), while cadmium is a byproduct of zinc refining. The extracted metals are then subjected to various chemical processes to produce the desired compounds. For instance, barium can be reduced with aluminum or silicon in a high vacuum to produce barium compounds .
Chemical Reactions Analysis
Types of Reactions
Barium and cadmium compounds undergo various chemical reactions, including:
Oxidation: Barium readily oxidizes when exposed to air, forming barium oxide.
Reduction: Both metals can be reduced from their oxides using reducing agents like hydrogen or carbon.
Substitution: Barium and cadmium can participate in substitution reactions, where one element in a compound is replaced by another element.
Common Reagents and Conditions
Common reagents used in reactions involving barium and cadmium include acids, bases, and other metal salts. For example, barium carbonate reacts with acids to form barium salts, while cadmium reacts with sulfur to form cadmium sulfide .
Major Products Formed
Major products formed from reactions involving barium and cadmium include barium sulfate, barium chloride, cadmium oxide, and cadmium sulfide. These compounds have various industrial and scientific applications.
Scientific Research Applications
Barium and cadmium compounds are used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of barium and cadmium compounds involves their interaction with biological molecules and cellular structures. Barium ions can interfere with potassium ion channels, affecting muscle and nerve function. Cadmium ions, on the other hand, disrupt mitochondrial respiration by decreasing ATP synthesis and increasing the production of reactive oxygen species. This leads to oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to barium and cadmium include other heavy metal compounds such as lead, mercury, and zinc compounds. These compounds share some chemical properties and toxicological effects.
Uniqueness
Barium compounds are unique due to their high density and ability to absorb X-rays, making them valuable in medical imaging. Cadmium compounds are notable for their electrochemical properties, which are exploited in battery technology and electroplating .
Properties
CAS No. |
37190-17-3 |
|---|---|
Molecular Formula |
BaCd |
Molecular Weight |
249.74 g/mol |
IUPAC Name |
barium;cadmium |
InChI |
InChI=1S/Ba.Cd |
InChI Key |
MGFRKBRDZIMZGO-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Ba] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
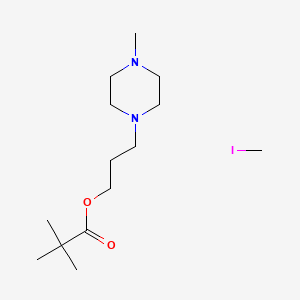

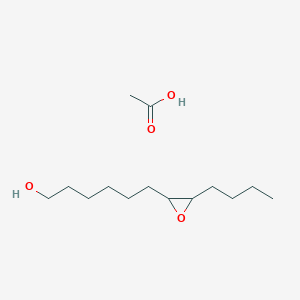
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
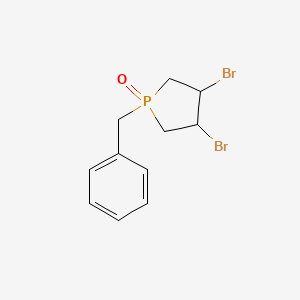
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
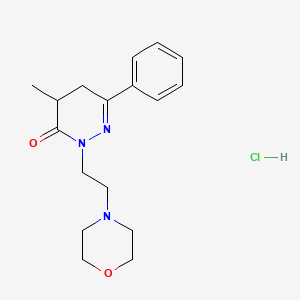

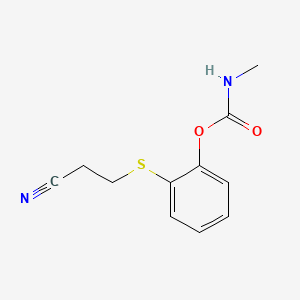
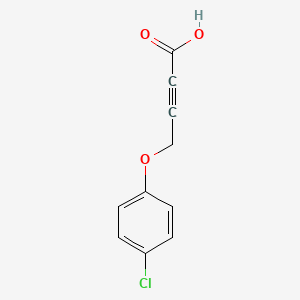
![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
